molecular formula C8H7ClN4 B8457107 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No. B8457107
M. Wt: 194.62 g/mol
InChI Key: MXERTNXQEMIYGL-UHFFFAOYSA-N
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Patent
US08937083B2

Procedure details

To 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine (0.95 g, 4.23 mmol) in acetic acid (8.46 mL), ethanol (8.46 mL) and water (4.23 mL) was added iron powder (1.18 g, 21.15 mmol) and the reaction was stirred at room temperature for 30 minutes. To this was added carefully 2 M KOH and extracted with ethyl acetate. The ethyl acetate layers were combined, dried (MgSO4), filtered and concentrated to dryness. The crude material was purified by silica gel chromatography (0-10% methanol/dichloromethane) to give the desired product as a white solid (0.66 g, 80%): 1H NMR (400 MHz, CDCl3) δ 8.84 (d, J=2.6 Hz, 1H), 8.49 (dd, J=4.7, 1.4 Hz, 1H), 7.95 (ddd, J=8.3, 2.7, 1.5 Hz, 1H), 7.53 (s, 1H), 7.37 (ddd, J=8.4, 4.7, 0.6 Hz, 1H), 3.17 (bs, 2H).
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
solvent
Reaction Step One
Quantity
8.46 mL
Type
solvent
Reaction Step One
Name
Quantity
4.23 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1.[OH-].[K+]>C(O)(=O)C.C(O)C.O.[Fe]>[Cl:1][C:2]1[C:6]([NH2:7])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
0.95 g
Type
reactant
Smiles
ClC1=NN(C=C1[N+](=O)[O-])C=1C=NC=CC1
Name
Quantity
8.46 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8.46 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.23 mL
Type
solvent
Smiles
O
Name
Quantity
1.18 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (0-10% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NN(C=C1N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.